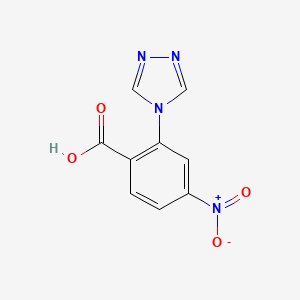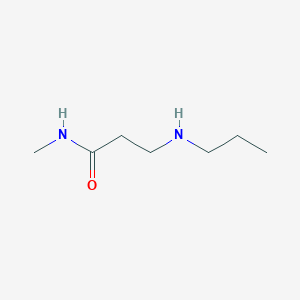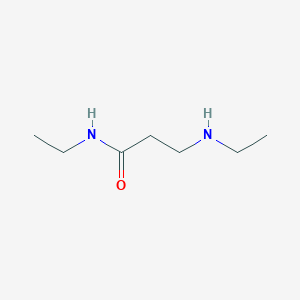![molecular formula C18H23NO B1385282 N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline CAS No. 1040685-84-4](/img/structure/B1385282.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline
Übersicht
Beschreibung
“N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline” is a chemical compound with the molecular formula C18H23NO . It is used in early discovery research as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline” include a molecular weight of 269.38 . The compound is a solid at room temperature, with a predicted boiling point of 418.7°C at 760 mmHg and a predicted density of 1.0 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Study
- N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline and its derivatives have been synthesized and analyzed for pharmacological properties. These compounds exhibit significant antibiotic effects against both Gram-positive and Gram-negative bacteria and possess lipoxygenase inhibitory activity, indicating their potential in antibacterial and anti-inflammatory treatments (Rasool et al., 2016).
Structural and Conformational Analysis
- Detailed structural and conformational analyses have been performed on aroxyalkylaminoalcohol derivatives, including N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline. These studies reveal how protonation affects the geometry of the molecule, significantly influencing the orientation of the aromatic rings and the molecular conformations, which can have implications for their pharmacological activities (Nitek et al., 2022).
Antibacterial and Enzyme Inhibition Studies
- Derivatives of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline have been synthesized and characterized for their antibacterial and enzyme inhibition properties. These studies highlight the molecule's potential in developing new therapeutic agents with specific target activities (Aziz‐ur‐Rehman et al., 2014).
Anticonvulsant Properties
- Research has also focused on the anticonvulsant properties of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline derivatives. These studies involve in vivo tests and neurotoxicity evaluations, contributing valuable insights into the compound's potential in treating seizures and related neurological disorders (Waszkielewicz et al., 2015).
Environmental Degradation Studies
- The degradation of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline and its environmental impact have been studied extensively. Research in this area focuses on understanding the chemical oxidation pathways and identifying the intermediates formed during the degradation process, which is crucial for environmental monitoring and management (Masomboon et al., 2009).
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(16(4)12-13)19-10-11-20-18-14(2)6-5-7-15(18)3/h5-9,12,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLMLMCRMSFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=C(C=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)




![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)